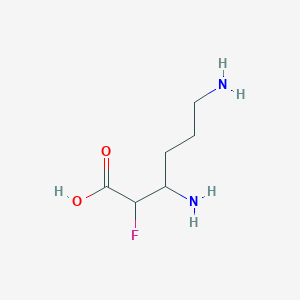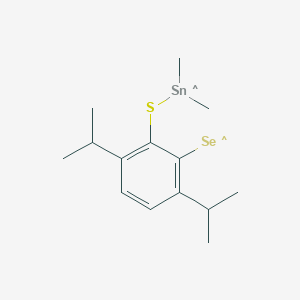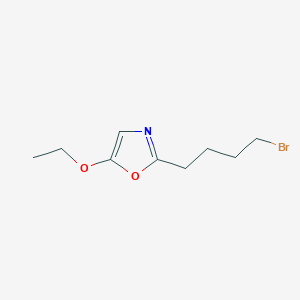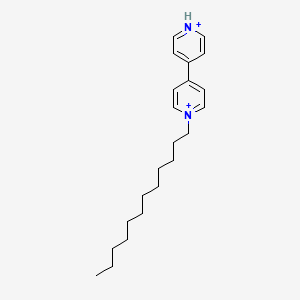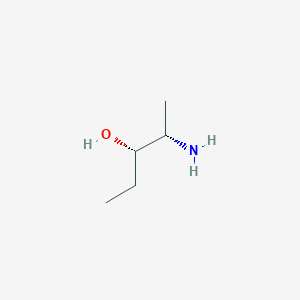![molecular formula C8H14O4S2 B14272309 Acetic acid, 2,2'-[butylidenebis(thio)]bis- CAS No. 165070-20-2](/img/structure/B14272309.png)
Acetic acid, 2,2'-[butylidenebis(thio)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2,2’-[butylidenebis(thio)]bis- is an organic compound with the molecular formula C8H14O4S2. This compound contains two carboxylic acid groups, two hydroxyl groups, and two sulfide groups. It is known for its unique structure, which includes a butylidene bridge connecting two acetic acid molecules via sulfur atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[butylidenebis(thio)]bis- typically involves the reaction of acetic acid derivatives with sulfur-containing compounds. One common method is the reaction of acetic anhydride with butylidene bis(thiol) under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in the industrial synthesis process .
化学反応の分析
Types of Reactions
Acetic acid, 2,2’-[butylidenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used for esterification and amidation, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Esters and amides.
科学的研究の応用
Acetic acid, 2,2’-[butylidenebis(thio)]bis- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2,2’-[butylidenebis(thio)]bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfide groups can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2,2’-Thiodiacetic acid: Similar structure but lacks the butylidene bridge.
Thiodiglycolic acid: Contains two carboxylic acid groups and a sulfur atom but has a different carbon backbone.
Uniqueness
Acetic acid, 2,2’-[butylidenebis(thio)]bis- is unique due to its butylidene bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
特性
CAS番号 |
165070-20-2 |
|---|---|
分子式 |
C8H14O4S2 |
分子量 |
238.3 g/mol |
IUPAC名 |
2-[1-(carboxymethylsulfanyl)butylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H14O4S2/c1-2-3-8(13-4-6(9)10)14-5-7(11)12/h8H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
LLDPAPYAHJMAEU-UHFFFAOYSA-N |
正規SMILES |
CCCC(SCC(=O)O)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
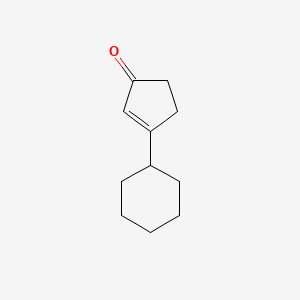
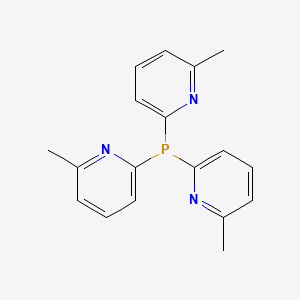
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
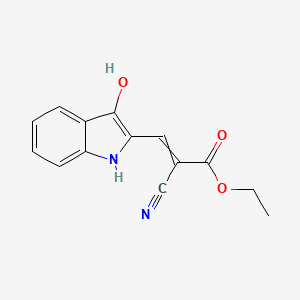

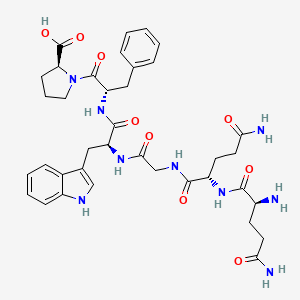
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
